

Posh-IN-2 (MIDI): A Comparative Guide to a Covalent DRP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Posh-IN-2			
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Posh-IN-2** (also known as Mitochondrial Division Inhibitor or MIDI), a novel inhibitor of Dynamin-related protein 1 (DRP1), with other alternatives. The information is supported by available experimental data to offer a clear perspective on its mechanism and utility in studying mitochondrial dynamics.

Posh-IN-2, commercially available and identified in research literature as MIDI, has emerged as a potent and specific tool for investigating the role of mitochondrial fission in various cellular processes and disease models. Mitochondrial fission is a critical process mediated by the GTPase DRP1, and its dysregulation has been implicated in neurodegenerative diseases, cardiovascular conditions, and cancer.

Mechanism of Action

Posh-IN-2 is a covalent inhibitor of DRP1.[1] It specifically targets the cysteine 367 residue (C367) of DRP1, forming a covalent bond that blocks the protein's function.[1] This mechanism prevents the recruitment of DRP1 from the cytoplasm to the mitochondrial outer membrane, a crucial step for the initiation of mitochondrial fission.[1] By inhibiting DRP1, **Posh-IN-2** effectively blocks mitochondrial fragmentation and promotes a more fused or elongated mitochondrial network.[1]

Comparison with Alternative DRP1 Inhibitors



The most widely studied DRP1 inhibitor is Mdivi-1. However, its specificity has been a subject of debate, with several studies reporting off-target effects, including inhibition of mitochondrial complex I.[2] This lack of specificity can complicate the interpretation of experimental results. Other experimental inhibitors include the peptide inhibitor P110, which disrupts the interaction between DRP1 and its receptor Fis1.

The table below summarizes the key characteristics of **Posh-IN-2** in comparison to other DRP1 inhibitors.

Feature	Posh-IN-2 (MIDI)	Mdivi-1	P110 (Peptide Inhibitor)
Target	DRP1	DRP1 (with potential off-targets)	DRP1-Fis1 interaction
Mechanism of Action	Covalent modification of DRP1 at C367	Allosteric inhibition (mechanism not fully elucidated)	Competitive inhibition of protein-protein interaction
Reported Specificity	High	Moderate (reports of off-target effects on Complex I)	High for the DRP1- Fis1 interaction
Mode of Inhibition	Irreversible (covalent)	Reversible	Reversible
Cell Permeability	Yes	Yes	Requires cell- penetrating peptide modification (e.g., TAT-P110)

Experimental Data Summary

The initial characterization of **Posh-IN-2** (MIDI) demonstrated its potent effect on mitochondrial morphology. In cellular assays, treatment with MIDI effectively blocked mitochondrial fragmentation induced by various stressors.[1]



Cell Line	Treatment	Observation	Reference
HeLa	CCCP (induces mitochondrial fragmentation)	MIDI treatment prevented CCCP-induced mitochondrial fragmentation.	[1]
MEFs	OPA1 mutant (impaired mitochondrial fusion)	MIDI treatment restored elongated mitochondrial morphology.	[1]

As a relatively new compound, independent reproducibility studies specifically validating the initial findings on **Posh-IN-2** are not yet widely available in the published literature. However, its use as a tool in studies investigating mitochondrial biology would provide indirect validation of its efficacy.

Experimental Protocols

Below are summarized methodologies for key experiments involving **Posh-IN-2** (MIDI), based on the foundational research.[1]

Cell Culture and Treatment:

- Cells (e.g., HeLa, MEFs) are cultured under standard conditions.
- To induce mitochondrial fragmentation, cells are treated with an uncoupling agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a concentration of 10 μM for 2-4 hours.
- **Posh-IN-2** (MIDI) is dissolved in DMSO to prepare a stock solution. Cells are pre-treated with MIDI at a working concentration (e.g., 5-10 μM) for 1-2 hours before the addition of the fragmentation-inducing agent.

Mitochondrial Morphology Analysis:

 Mitochondria are visualized by transfecting cells with a mitochondrial-targeted fluorescent protein (e.g., mito-DsRed) or by staining with a mitochondrial-specific dye (e.g., MitoTracker Red CMXRos).



- Live-cell imaging or immunofluorescence on fixed cells is performed using a confocal microscope.
- The morphology of mitochondria is categorized as fragmented, intermediate, or tubular/elongated. The percentage of cells in each category is quantified.

DRP1 Recruitment Assay:

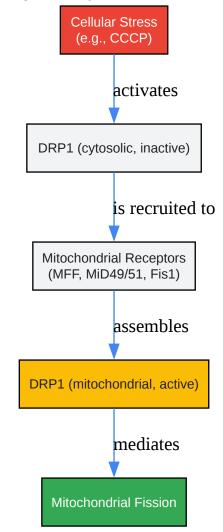
- Cells are co-transfected with plasmids expressing fluorescently tagged DRP1 (e.g., EGFP-DRP1) and a mitochondrial marker.
- Following treatment with a fragmentation stimulus in the presence or absence of Posh-IN-2, the localization of EGFP-DRP1 is observed.
- The recruitment of DRP1 to the mitochondria is quantified by measuring the fluorescence intensity of EGFP-DRP1 colocalizing with the mitochondrial marker.

Visualizing the Pathway and Experimental Logic

To further clarify the concepts discussed, the following diagrams were generated using the DOT language.



Signaling Pathway of Mitochondrial Fission

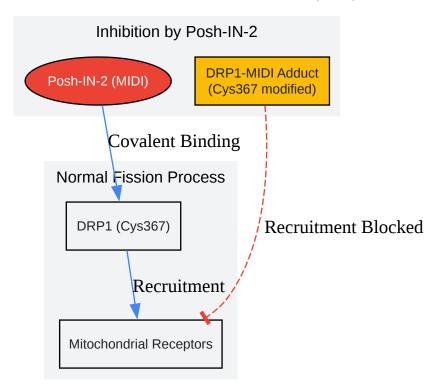


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Caption: Signaling pathway of DRP1-mediated mitochondrial fission.



Mechanism of Action of Posh-IN-2 (MIDI)





Pre-treatment with Posh-IN-2 or Vehicle Induce Mitochondrial Fragmentation (e.g., CCCP) Visualize Mitochondria (Fluorescence Microscopy) Quantify Mitochondrial Morphology

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Data Analysis

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References

• 1. Chemical inhibition of mitochondrial fission via targeting the DRP1-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. A novel small molecule inhibitor of human Drp1 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Posh-IN-2 (MIDI): A Comparative Guide to a Covalent DRP1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606130#reproducibility-studies-for-posh-in-2-research-findings]

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